1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate

Oligonucleotide Synthesis Stereocontrolled Chemistry Phosphorothioate

1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate (CAS 573987-48-1), commonly abbreviated as CMPT, is a non-nucleophilic, dialkyl(cyanomethyl)ammonium salt. It belongs to a specialized class of acidic activators designed for the stereocontrolled synthesis of oligonucleotide phosphorothioates via the oxazaphospholidine method.

Molecular Formula C7H11F3N2O3S
Molecular Weight 260.24 g/mol
CAS No. 573987-48-1
Cat. No. B1456419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
CAS573987-48-1
Molecular FormulaC7H11F3N2O3S
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC#N.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7)
InChIKeyONSASHBHHZNQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)pyrrolidin-1-ium Trifluoromethanesulfonate (CMPT) – A Specialized Activator for Stereopure Oligonucleotide Procurement


1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate (CAS 573987-48-1), commonly abbreviated as CMPT, is a non-nucleophilic, dialkyl(cyanomethyl)ammonium salt [1]. It belongs to a specialized class of acidic activators designed for the stereocontrolled synthesis of oligonucleotide phosphorothioates via the oxazaphospholidine method [1]. Unlike conventional activators in phosphoramidite chemistry, CMPT functions by providing a proton source with a specifically low nucleophilicity, which is critical for preserving the configurational stability of P-chiral intermediates and achieving high diastereoselectivity in the final phosphite triester [2].

Why Generic Substitution of 1-(Cyanomethyl)pyrrolidin-1-ium Trifluoromethanesulfonate Fails for Stereochemical Control


Substituting CMPT with a generic acidic activator such as 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT) fundamentally alters the stereochemical outcome of oligonucleotide synthesis. The oxazaphospholidine method requires a protonated amine with minimal nucleophilicity to prevent epimerization of the P-chiral monomer during the 4-hour condensation step [1]. Systematic studies have shown that even among dialkyl(cyanomethyl)ammonium salts, the steric bulk of the N-alkyl groups directly dictates diastereoselectivity [2]. For instance, the condensation reaction's outcome is independent of the counteranion but highly dependent on the amine structure, where a relatively small dialkyl(cyanomethyl)amine is required for excellent diastereoselectivity [2]. The pyrrolidine ring in CMPT provides a constrained, intermediate steric profile that is structurally distinct from both acyclic dimethylammonium salts (CMMT) and unconstrained activators, making simple vendor swaps chemically invalid for this application [2].

Quantitative Evidence Guide for 1-(Cyanomethyl)pyrrolidin-1-ium Trifluoromethanesulfonate Differentiation


Diastereoselectivity in Solid-Phase Oligonucleotide Synthesis

In the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates, the use of CMPT as an acidic activator enables the formation of internucleotide linkages with a diastereoselectivity of ≥99:1 [1]. This performance is quantified against a baseline where epimerization is significantly suppressed compared to monocyclic oxazaphospholidine derivatives, which under the same conditions (2 equiv CMPT, CH3CN/CD3CN, 4 h, rt) resulted in a diastereomeric ratio of only 58:42 [1].

Oligonucleotide Synthesis Stereocontrolled Chemistry Phosphorothioate

Epimerization Suppression on Solid Support

CMPT's low nucleophilicity is essential for preventing epimerization of the P-chiral monomer during the condensation step. For a bicyclic oxazaphospholidine monomer (Rp)-5a, epimerization in the presence of CMPT was almost completely suppressed, whereas for a monomer with a different ring structure (6a), 10–20% of the cis-isomer was generated under the same conditions [1]. This demonstrates that CMPT provides a unique chemical environment that, when combined with the correct monomer architecture, maintains configurational integrity.

Configurational Stability Solid-Phase Synthesis P-Chiral Monomers

Activator Structure-Activity Relationship: Pyrrolidine Ring vs. Acyclic Dialkylammonium Salts

A systematic study of dialkyl(cyanomethyl)ammonium salts revealed that the diastereoselectivity of the condensation reaction is governed by the steric bulk of the amine component, not the counteranion [1]. The report explicitly states that 'the diastereoselectivity of the condensation reaction did not depend on the counteranion but on the structure of the dialkyl(cyanomethyl)amine' and that 'the activator, which consists of a relatively small dialkyl(cyanomethyl)amine, the condensation proceeded with excellent diastereoselectivity' [1]. This provides a class-level inference that the cyclic pyrrolidine ring in CMPT offers an optimal steric profile compared to an acyclic N-(cyanomethyl)dimethylammonium triflate (CMMT) or larger, more flexible amines, which would alter the rate and selectivity of the reaction.

Structure-Activity Relationship Activator Design Condensation Reaction

Purification and Traceability for Regulated Therapeutic Synthesis

For GMP or GLP-grade oligonucleotide synthesis, the purity and traceability of the activator are critical. Commercially available CMPT is supplied with lot-specific analytical data, including a standard purity of 98% as verified by HPLC, NMR, or GC . This level of documented purity is a quantifiable procurement parameter that distinguishes it from generic 'pyrrolidinium triflate' salts or in-house prepared analogs, where the absence of such documentation introduces a significant variable into the stereochemical integrity of the final product .

Quality Control Procurement Specification Oligonucleotide Therapeutics

Best Application Scenarios for Procuring 1-(Cyanomethyl)pyrrolidin-1-ium Trifluoromethanesulfonate


Synthesis of Stereopure Phosphorothioate Oligonucleotide Therapeutics

CMPT is the activator of choice for the solid-phase synthesis of all-(Rp) or all-(Sp) phosphorothioate oligonucleotides, a critical class of antisense therapeutics. The documented ability to achieve diastereomeric ratios of ≥99:1 using the bicyclic oxazaphospholidine method with CMPT [1] makes its procurement mandatory for any project aiming to produce stereopure, conformationally stable therapeutic candidates where a mixture of diastereomers would be therapeutically inferior or regulatory unacceptable.

Stereocontrolled Synthesis of RNA Phosphorothioate Analogs

For the synthesis of stereoregulated diribonucleoside phosphorothioates using 2'-O-TBDMS-protected ribonucleoside monomers, CMPT and its analogs are essential. Research has shown that the diastereoselectivity of the condensation is highly dependent on the activator structure [1]. The specific steric profile of the pyrrolidine-based CMPT makes it a key reagent for achieving the diastereopure Rp and Sp configurations required for studying RNA interference mechanisms and developing RNA-based therapeutics.

Synthesis of Dinucleoside Boranophosphate Bioisosteres

CMPT catalyzes the stereospecific formation of dinucleoside phosphite intermediates, a key step in the synthesis of boranophosphates [1]. These compounds are important bioisosteres of natural phosphates, and the high stereospecificity afforded by CMPT's non-nucleophilic activation is crucial for obtaining isomerically pure products. This application leverages CMPT's unique property of accelerating the reaction without causing P-epimerization, a challenge with more nucleophilic acidic catalysts.

Method Development Requiring a Defined, Non-Nucleophilic Acidic Environment

In novel phosphorylation or phosphitylation chemistry development, the need for a strong, non-nucleophilic acid is paramount. CMPT, as a well-characterized solid reagent with a known purity profile (≥98%) [1], serves as a reliable source of protons without introducing competing nucleophiles. This makes it a valuable procurement item for labs developing new stereocontrolled methods, as it removes the ambiguity of in-house prepared activators and ensures reproducibility across different research sites.

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